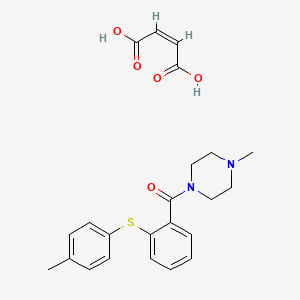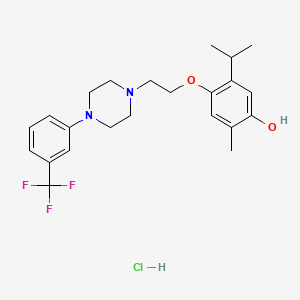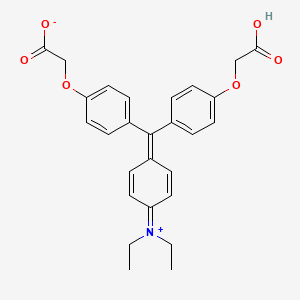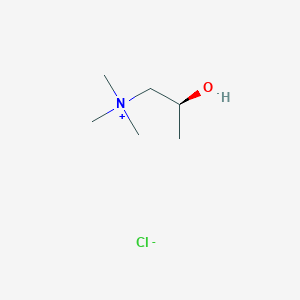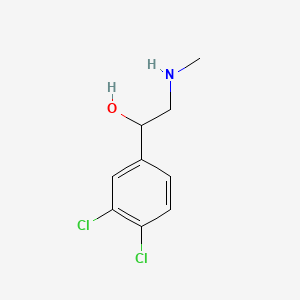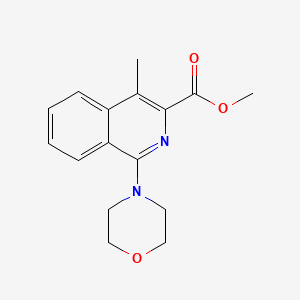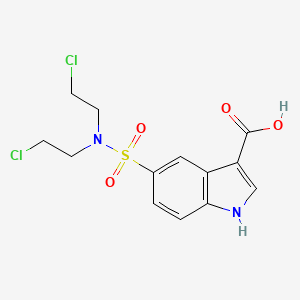
1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a sulfonyl group attached to the indole ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Analyse Des Réactions Chimiques
1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like methanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions include various substituted indoles, carboxylic acids, and sulfonamides .
Applications De Recherche Scientifique
1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- involves its interaction with various molecular targets and pathways. The sulfonyl group is known to enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity . This can lead to the disruption of cellular processes and the induction of cell death, particularly in cancer cells . The compound may also interfere with DNA replication and repair mechanisms, contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- can be compared with other indole derivatives, such as:
Indole-3-carboxylic acid: Lacks the sulfonyl group, making it less reactive and less potent in biological applications.
5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Exhibits different biological activities, such as anti-inflammatory effects, due to the presence of a methoxy group.
1H-Indole-3-carbaldehyde: Used primarily as an intermediate in organic synthesis, with different reactivity and applications compared to the sulfonyl derivative.
The uniqueness of 1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- lies in its combination of the indole core with a bis(2-chloroethyl)amino sulfonyl group, which imparts distinct chemical and biological properties .
Conclusion
1H-Indole-3-carboxylic acid, 5-((bis(2-chloroethyl)amino)sulfonyl)- is a compound of significant interest due to its unique structure and diverse applications in scientific research. Its synthesis, chemical reactivity, and potential therapeutic uses make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
120729-95-5 |
|---|---|
Formule moléculaire |
C13H14Cl2N2O4S |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
5-[bis(2-chloroethyl)sulfamoyl]-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14Cl2N2O4S/c14-3-5-17(6-4-15)22(20,21)9-1-2-12-10(7-9)11(8-16-12)13(18)19/h1-2,7-8,16H,3-6H2,(H,18,19) |
Clé InChI |
XNCVEGWDJODWJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)N(CCCl)CCCl)C(=CN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



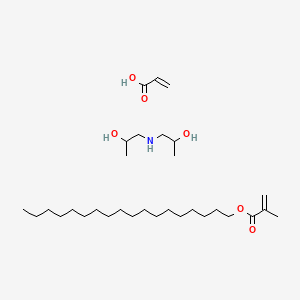
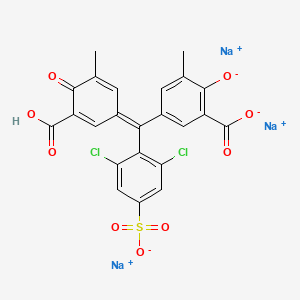
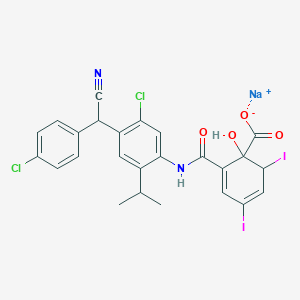
![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
